4,4'-Dimethyldiphenyldisulfone

Übersicht

Beschreibung

4,4'-Dimethyldiphenyldisulfone: is an organic compound with the molecular formula C14H14O2S. It is a di-p-substituted diaryl sulfone, meaning it has two p-tolyl groups attached to a sulfone group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-Dimethyldiphenyldisulfone typically involves the sulfonylation of toluene with p-toluenesulfonic acid (TsOH) in the presence of a catalyst such as polystyrene-supported aluminium triflate (Ps-Al(OTf)3). The reaction conditions include maintaining a specific temperature and using solvents like dichloromethane .

Industrial Production Methods: In industrial settings, this compound can be produced by reacting p-toluenesulfonyl chloride with anhydrous sodium sulfite and sodium bicarbonate. This method is advantageous as it avoids the use of highly toxic compounds and ensures a high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4'-Dimethyldiphenyldisulfone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into thiols or sulfides.

Substitution: It can participate in substitution reactions, where the sulfone group is replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures and solvents .

Major Products: The major products formed from these reactions include arenesulfonic acids, thiolsulfonates, and diaryl sulfones .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4,4'-Dimethyldiphenyldisulfone is particularly noted for its role in the pharmaceutical industry. The compound has been associated with several therapeutic applications:

- Antibacterial Agent : The compound is structurally related to 4,4'-Diaminodiphenylsulfone (DDS), which is primarily used in the treatment of leprosy and other bacterial infections. It exhibits antibacterial properties against Mycobacterium leprae and is also effective in treating conditions like pneumocystis pneumonia and certain rheumatologic disorders .

- Anti-inflammatory Effects : Research indicates that DDS can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases . The molecular regulation of NLRP3 inflammasome activators by DDS has implications for neurodegenerative diseases such as Parkinson's disease and mild cognitive impairment .

Industrial Applications

The industrial use of this compound extends to several sectors:

- Adhesives and Coatings : The compound is incorporated into epoxy resins and polyurethane coatings to enhance adhesion and durability. Its inclusion improves mechanical properties and thermal stability, making it suitable for construction, automotive, and electronics industries .

- Plastic Production : this compound is also utilized in the production of high-performance plastics and resins. Its chemical structure contributes to the thermal and optical properties of these materials, which are essential for various applications including electronic components .

Chemical Synthesis

In chemical synthesis, this compound serves as an important intermediate:

- Synthesis of Other Compounds : The compound can be synthesized through various methods involving oxidation and reduction processes. For example, it can be derived from the reaction of para-substituted diphenyl sulfides or sulfones under controlled conditions to yield high-purity products suitable for further applications .

- Role in Catalysis : It has been noted for its utility in catalyzing specific reactions within organic chemistry due to its functional groups that can participate in diverse chemical transformations.

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Pharmaceuticals | Treatment of leprosy, antibacterial agent | Effective against Mycobacterium leprae |

| Anti-inflammatory treatments | Potential use in neurodegenerative diseases | |

| Industrial | Adhesives and coatings | Enhances mechanical properties |

| Production of high-performance plastics | Important for electronic components | |

| Chemical Synthesis | Intermediate for other compounds | Involves oxidation/reduction reactions |

| Catalytic roles in organic reactions | Functional groups enable diverse transformations |

Case Study 1: Pharmaceutical Efficacy

A study published in MDPI highlighted the effectiveness of DDS in regulating inflammatory responses linked to neurodegenerative diseases. The findings support the potential use of related compounds like this compound in therapeutic strategies aimed at reducing inflammation .

Case Study 2: Industrial Application

Research on polyimide-silver nanocomposites demonstrated the incorporation of diphenyl sulfone moieties into their structure. This innovation showcased the material's enhanced thermal stability and optical properties, indicating a promising application for advanced materials in electronics .

Wirkmechanismus

The mechanism of action of 4,4'-Dimethyldiphenyldisulfone involves the formation of covalent bonds with nucleophilic functional groups. This leads to the modification of biomolecules or intermediates, allowing for the synthesis of complex compounds. Its unique structure enables it to participate in diverse chemical transformations, making it a versatile building block in chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

Diphenyl sulfone: Similar in structure but with phenyl groups instead of p-tolyl groups.

Methyl p-tolyl sulfone: Contains a methyl group in addition to the p-tolyl groups.

Ethynyl p-tolyl sulfone: Features an ethynyl group, making it a strong electrophile.

Uniqueness: 4,4'-Dimethyldiphenyldisulfone is unique due to its specific substitution pattern and the presence of two p-tolyl groups. This gives it distinct chemical properties and reactivity compared to other sulfones, making it particularly valuable in specialized applications .

Biologische Aktivität

4,4'-Dimethyldiphenyldisulfone, often referred to as DDS (dapsone), is a sulfone compound widely recognized for its therapeutic applications, particularly in the treatment of leprosy and dermatitis herpetiformis. This article delves into the biological activities of this compound, including its antimicrobial properties, antioxidant effects, and potential roles in muscle health and longevity.

Chemical Structure and Properties

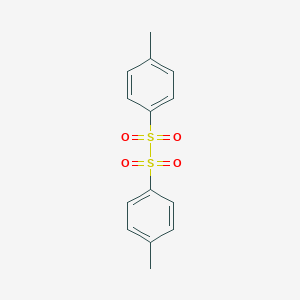

This compound has the following chemical structure:

This compound features two aromatic rings connected by a sulfone group, which contributes to its biological activity.

Antimicrobial Activity

DDS exhibits significant antimicrobial properties, making it effective against various bacterial infections. Its mechanism of action involves inhibiting folate synthesis in bacteria, which is crucial for their growth and replication.

Case Studies

- Leprosy Treatment : DDS has been the cornerstone of leprosy treatment since the 1960s. Studies indicate that patients receiving DDS show a marked reduction in bacterial load and improved clinical outcomes compared to untreated individuals .

- Dermatitis Herpetiformis : Research suggests that DDS effectively alleviates symptoms in patients with dermatitis herpetiformis by reducing inflammation and promoting skin healing .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of DDS. It has been shown to reduce levels of reactive oxygen species (ROS) in various biological systems.

Experimental Findings

- In vitro Studies : DDS demonstrated a significant ability to scavenge free radicals in laboratory settings, outperforming several standard antioxidants like ascorbic acid in certain assays .

- Mechanistic Insights : The antioxidant effect is believed to stem from its ability to inhibit muscle pyruvate kinase activity, thereby reducing oxidative stress in muscle tissues .

Effects on Muscle Health

Research indicates that DDS may possess anti-sarcopenic properties, particularly beneficial for aging populations.

Study Overview

A study involving elderly leprosy survivors revealed that those treated with DDS had better muscle strength and mobility compared to controls. The findings suggest that DDS may help prevent sarcopenia by mitigating oxidative damage in muscle tissues .

| Parameter | DDS Group (n=32) | Control Group (n=9) | P-value |

|---|---|---|---|

| Balance | 2.8 ± 1.2 | 2.0 ± 1.8 | 0.216 |

| Walking speed | 3.3 ± 0.9 | 2.9 ± 0.8 | 0.218 |

| Chair stand | 3.2 ± 1.2 | 2.7 ± 1.3 | 0.308 |

| Total score | 9.3 ± 2.6 | 7.6 ± 3.2 | 0.155 |

Eigenschaften

IUPAC Name |

1-methyl-4-(4-methylphenyl)sulfonylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4S2/c1-11-3-7-13(8-4-11)19(15,16)20(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXDDVUXCGCYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90908788 | |

| Record name | 1,2-Bis(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10409-07-1 | |

| Record name | Bis(4-methylphenyl) disulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10409-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolyl disulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.